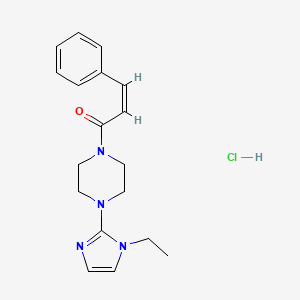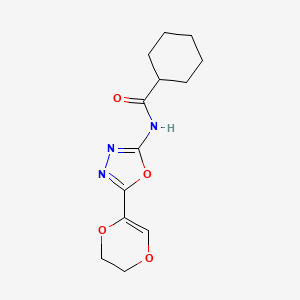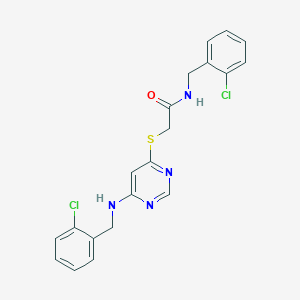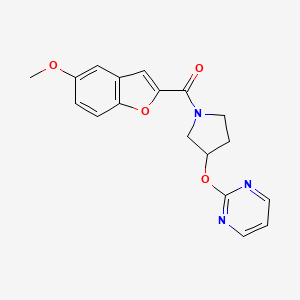
2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including hydrolysis, hydrogenation, methylation, and chlorination processes. For example, the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a compound with structural similarities, was achieved through anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation (Whiteley, Drais, & Huennekens, 1969). Another method involved N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination steps to synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 2,3,5-trimethylpyridine with an overall yield of 63.6% (Gui, 2004).
Molecular Structure Analysis
Crystal structure analysis plays a crucial role in understanding the molecular configuration of these compounds. X-ray diffraction analysis has been used to characterize the conformation of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, revealing details about the arrangement of atoms and bonds in the molecule (Nitek et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride and its derivatives include dehydrogenative coupling and hydrogallation. For example, complexes involving 3,5-dimethylpyridine underwent dehydrogenative Ga-Ga coupling to form dinuclear products (Nogai & Schmidbaur, 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal packing and hydrogen bonding patterns significantly influence the stability and reactivity of these molecules (Cheng et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are critical for understanding the potential uses of this compound. Studies have explored the proton tautomerism and the influence of electronic effects on the molecule's behavior (Pyrih et al., 2023).
Scientific Research Applications
Synthesis and Catalysis
- 2-(aminomethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is explored in the synthesis of complex molecular structures. For instance, it is related to the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are significant due to their wide range of applicability in medicinal and pharmaceutical industries. These scaffolds are under intense investigation, and various synthetic pathways employing diverse hybrid catalysts, like organocatalysts, metal catalysts, and nanocatalysts, are used to develop these complex structures (Parmar, Vala, & Patel, 2023).
Chemical Properties and Variability
- The compound's variability and properties are a subject of significant interest. Studies delve into the chemistry and properties of similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, to understand their complex chemical behavior, structures, and potential applications in various fields like spectroscopy, magnetics, and biological activity (Boča, Jameson, & Linert, 2011).
Organic Synthesis
- The compound is also pertinent in the field of organic synthesis, with derivatives like arylmethylidene derivatives of 3H-furan-2-ones being studied extensively. These studies focus on reactions with various nucleophilic agents, producing a wide range of compounds that have potential applications in different areas (Kamneva, Anis’kova, & Egorova, 2018).
Potential in Photodynamic Therapy
- Research also indicates its potential use in enhancing treatments like photodynamic therapy (PDT). Studies suggest that pretreatment methods or additives, which can optimize intralesional protoporphyrin IX content, may improve the clinical outcome of treatments like ALA/MAL PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Corrosion Inhibition
- Furthermore, derivatives of compounds similar to this compound are known to be effective as anticorrosive materials. Quinoline and its derivatives, which have a molecular structure bearing resemblance, demonstrate effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This indicates the potential of similar compounds in the field of corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Applications in Biomass Conversion
- It is also important in the context of biomass conversion. Derivatives like 5-Hydroxymethylfurfural (HMF) and its derivatives are significant in converting plant biomass into valuable chemicals, materials, and fuels. This process presents a sustainable alternative to non-renewable hydrocarbon sources, marking its importance in the field of sustainable and green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBKMMQVOHTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)




![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)




![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2480187.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2480189.png)